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molecular formula C8H8O B8347415 Hydroxystyrene

Hydroxystyrene

Cat. No. B8347415
M. Wt: 120.15 g/mol
InChI Key: XLLXMBCBJGATSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06365321B1

Procedure details

A 22 L reactor was charged with 2.919 kg acetoxystyrene, 1.538 kg t-butyl acrylate, 231 g BPO and 6 L toluene. The reactor was purged with nitrogen, and the reaction solution was heated at 60° C. under a N2 atmosphere for 23 h. The solution was then cooled to room temperature, diluted with an additional 12 L of toluene, and 248 L of heptane:isopropyl alcohol (30:1) was added. The precipitate was collected by vacuum filtration, and washed with 24 L heptane. The solid was recrystalized by first dissolving it in 15 L acetone and then adding 300 L isopropyl alcohol:water (51:24 v/v). The product was collected by vacuum filtration, rinsed with 30 L 1:1 isoproyl alcohol:water, and then dried at 50-55° C. under vacuum to a constant weight.
Name
acetoxystyrene
Quantity
2.919 kg
Type
reactant
Reaction Step One
Quantity
1.538 kg
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=O)C.C(OC(C)(C)C)(=O)C=C>C1(C)C=CC=CC=1>[OH:4][CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
acetoxystyrene
Quantity
2.919 kg
Type
reactant
Smiles
C(C)(=O)OC=CC1=CC=CC=C1
Name
Quantity
1.538 kg
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Name
Quantity
6 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with an additional 12 L of toluene, and 248 L of heptane:isopropyl alcohol (30:1)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with 24 L heptane
CUSTOM
Type
CUSTOM
Details
The solid was recrystalized
DISSOLUTION
Type
DISSOLUTION
Details
by first dissolving it in 15 L acetone
ADDITION
Type
ADDITION
Details
adding 300 L isopropyl alcohol:water (51:24 v/v)
FILTRATION
Type
FILTRATION
Details
The product was collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with 30 L 1:1 isoproyl alcohol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, and then dried at 50-55° C. under vacuum to a constant weight

Outcomes

Product
Name
Type
Smiles
OC=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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